molecular formula C24H26N4O4S B2413478 N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-83-3

N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No. B2413478
CAS RN: 902248-83-3
M. Wt: 466.56
InChI Key: VGAWRHYDDZVKBH-UHFFFAOYSA-N
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Description

N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a compound derived from the heterocyclic spiro derivative family. It is synthesized from isatin and thiosemicarbazone, undergoing a series of reactions like refluxing in ethanol, heating with acetic anhydride, and cyclization (Tripathi & Sonawane, 2013).

Applications in Biological Studies

  • Research indicates that derivatives of this compound, specifically those containing the 1,3,4-thiadiazole moiety, demonstrate biological activity. For example, they have been synthesized and screened for antimicrobial and anti-inflammatory activities (Mehta et al., 2019).
  • Compounds with a similar structure have shown antiproliferative and antimicrobial properties, indicating potential use in cancer therapy (Gür et al., 2020).

Structural Analysis and Modification

  • Structural analysis and modification of this compound are significant in research. For instance, studies involving the synthesis and crystal structure analysis of related compounds provide insights into their chemical properties and potential applications (Gautam et al., 2013).

properties

IUPAC Name

N-[4-acetyl-5'-methyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-15-10-11-20-19(14-15)24(28(18(4)30)26-23(33-24)25-17(3)29)22(31)27(20)12-7-13-32-21-9-6-5-8-16(21)2/h5-6,8-11,14H,7,12-13H2,1-4H3,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAWRHYDDZVKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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